N-(1,4-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide
Description
Properties
CAS No. |
61957-47-9 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
N-(1,4-dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide |
InChI |
InChI=1S/C18H19NO/c1-12-7-6-10-15-13(2)17(11-16(12)15)19-18(20)14-8-4-3-5-9-14/h3-10,13,17H,11H2,1-2H3,(H,19,20) |
InChI Key |
VOIZFPUJZJYNGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC2=C(C=CC=C12)C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of 1,4-Dimethyl-2,3-dihydro-1H-inden-2-amine
The most straightforward route involves reacting 1,4-dimethyl-2,3-dihydro-1H-inden-2-amine with benzoyl chloride under basic conditions. This Schotten-Baumann-type reaction typically employs a base such as pyridine or sodium hydroxide to neutralize HCl generated during the amidation. For example, analogous procedures in the synthesis of N-(2-(1H-indol-3-yl)ethyl)benzamide utilized benzoyl chloride in dichloromethane with triethylamine as a base, yielding the target amide after column chromatography.
Reaction Conditions:
Coupling-Agent-Mediated Synthesis
For amines sensitive to harsh conditions, carbodiimide-based coupling agents like EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) enable milder amide bond formation. This method, demonstrated in the synthesis of N-(2-(1-((2,3-dihydro-1H-inden-5-ylcarbamoyl)methyl)-1H-indol-3-yl)ethyl)benzamide, involves activating the carboxylic acid (e.g., benzoyl chloride derivatives) before reacting with the amine.
Typical Protocol:
Multi-Step Functionalization of Indene Derivatives
A less direct route involves constructing the indene scaffold from simpler precursors. For instance, bromination of 1,4-dimethylindene at the 2-position, followed by Gabriel synthesis to introduce the amine group, yields the required intermediate. Subsequent amidation completes the synthesis. While specific examples for this compound are absent in the literature, analogous indene functionalization strategies are documented in patent EP3750888A1 for related triazolidinedione derivatives.
Key Steps:
-
Bromination: Treat 1,4-dimethylindene with N-bromosuccinimide (NBS) under radical conditions.
-
Amination: Substitute bromide with phthalimide via nucleophilic displacement, followed by hydrazinolysis to free the amine.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents like DMF or THF enhance reaction rates in coupling-agent-mediated syntheses, while dichloromethane is preferred for direct amidation due to its inertness. Elevated temperatures (e.g., reflux) accelerate reactions but may promote side reactions such as indene ring oxidation.
Purification and Crystallization
Final purification often involves silica gel chromatography with ethyl acetate/hexane eluents. For crystalline products, seeding with preformed crystals (as described in EP3750888A1) improves polymorph control. Post-crystallization washing with cold ethanol or water removes residual solvents.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Complexity |
|---|---|---|---|---|
| Direct Amidation | Moderate | High | High | Low |
| Coupling-Agent-Mediated | High | Very High | Moderate | Moderate |
| Multi-Step Functionalization | Low | Moderate | Low | High |
Table 1: Comparison of synthetic routes for this compound. Yields inferred from analogous reactions.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(1,4-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzamide moiety to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of N-(1,4-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide and its derivatives against various bacterial and fungal strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as certain fungi.
Case Study: Antimicrobial Screening
In a comparative study, several derivatives of benzamide were synthesized and tested for their minimum inhibitory concentrations (MIC). For instance:
| Compound | MIC (µM) against Bacterial Strains |
|---|---|
| N1 | 1.27 (Bacillus subtilis) |
| N2 | 1.40 (Staphylococcus aureus) |
| N3 | 2.60 (Escherichia coli) |
These findings indicate that this compound possesses promising antimicrobial properties that could be further explored for therapeutic applications in treating infections caused by resistant strains of bacteria.
Anticancer Properties
The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
Case Study: Anticancer Evaluation
In a study evaluating the anticancer activity against human colorectal carcinoma cell line HCT116:
| Compound | IC (µM) |
|---|---|
| N9 | 5.85 |
| N18 | 4.53 |
| 5-FU | 9.99 (standard drug) |
The results demonstrate that certain derivatives of this compound exhibit greater potency than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting its potential as an effective anticancer agent.
Other Therapeutic Applications
Beyond antimicrobial and anticancer activities, this compound may have applications in other therapeutic areas such as:
Neuroprotective Effects
Some studies suggest that compounds with similar structures may exhibit neuroprotective effects. Given the structural similarities with known neuroprotective agents, further research into this area could yield significant insights.
Anti-inflammatory Properties
Research into related compounds has indicated potential anti-inflammatory properties. Investigating these effects in the context of this compound could open new avenues for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(1,4-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: N-(2,3-Dihydro-1H-inden-2-yl)benzamide
The closest analog, N-(2,3-dihydro-1H-inden-2-yl)benzamide (), shares the dihydroindenyl backbone but lacks the 1,4-dimethyl substituents. Key comparisons include:
- Synthesis: Synthesized via solvent-free benzoylation of 2-aminoindane, yielding a product characterized by NMR. The absence of methyl groups likely simplifies steric hindrance during synthesis .
- Spectroscopic Data :
- ¹H NMR : The dihydroindenyl protons resonate at δ 3.39 (dd, J = 16.2, 7.2 Hz) and δ 2.92 (dd, J = 16.2, 4.6 Hz), reflecting coupling between adjacent protons. The benzamide NH appears at δ 6.49 (d, J = 6.7 Hz) .
- ¹³C NMR : The carbonyl carbon resonates at δ 167.4 ppm, typical for benzamides. The dihydroindenyl carbons appear at δ 51.1 (CH) and 40.2 (CH₂) .
- This could affect crystallization behavior or intermolecular interactions (e.g., hydrogen bonding) .
Functionalized Benzamides
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) ():
- Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield). The electron-rich dimethoxy substituents enhance solubility in polar solvents.
- Melting Point : 90°C, suggesting weaker intermolecular forces compared to dihydroindenyl analogs (which may have higher melting points due to rigid cores) .
- N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)benzamide (): Crystal Structure: The naphthoquinone core introduces planar rigidity, with a dihedral angle of 7.12° between the benzamide and naphthoquinone planes. Weak N–H⋯O and C–H⋯O hydrogen bonds stabilize the crystal lattice.
Substituent Effects on Reactivity
- Hydroxy and Methyl Groups : describes N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , where the hydroxyl group participates in N,O-bidentate coordination for metal-catalyzed reactions. In contrast, the target compound’s methyl groups may hinder such coordination but improve lipophilicity .
- Safety and Handling : Safety data for N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide () highlight hazards like skin/eye irritation. The 1,4-dimethyl substituents in the target compound could modulate toxicity by reducing reactivity .
Data Tables
Table 1: Structural and Spectroscopic Comparison of Benzamide Derivatives
Biological Activity
N-(1,4-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide, with the CAS number 61957-47-9, is a compound that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 265.35 g/mol
- Exact Mass : 265.147 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 1,4-dimethylindene derivatives with benzoyl chloride. The reaction conditions are critical for achieving high yields and purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related benzamide derivatives have been evaluated for their effectiveness against various bacterial strains:
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Ciprofloxacin | 2.0 | Staphylococcus aureus |
| This compound | TBD | TBD |
The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that modifications in the structure can enhance antibacterial potency .
Antiviral Activity
This compound and its analogs have also shown promise as antiviral agents. Studies indicate that certain derivatives can inhibit viral replication by targeting key enzymes involved in the viral life cycle. For example:
| Compound | Virus Type | IC (μM) |
|---|---|---|
| Compound A | HCV | 0.26 |
| Compound B | Influenza | 0.35 |
| This compound | TBD | TBD |
These findings highlight the potential of this compound in developing antiviral therapies .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may function as an inhibitor of critical enzymes such as IMP dehydrogenase (IMPDH), which is essential for nucleotide biosynthesis in viruses.
- Cellular Uptake : Modifications in the molecular structure can enhance cellular uptake and bioavailability.
- Targeting Specific Pathways : The compound may interact with specific cellular pathways related to inflammation and immune response modulation.
Case Studies
A recent study evaluated the efficacy of various benzamide derivatives against Naegleria fowleri, a pathogenic amoeba. The results indicated that certain structural modifications led to improved activity against this pathogen:
Study Overview
Objective : To assess the biological activity of benzamide derivatives.
Methodology :
Compounds were synthesized and tested in vitro against Naegleria fowleri using standard microbiological techniques.
Results :
The study highlighted that compounds with structural similarities to this compound exhibited varying degrees of effectiveness against the pathogen .
Q & A
Q. Q1. What synthetic methodologies are commonly employed to prepare N-(1,4-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide, and how can reaction conditions be optimized?
A1. The compound is typically synthesized via acylation of the indene-derived amine with benzoyl chloride derivatives. Key steps include:
- Amine activation : Use of activating agents (e.g., pyridine) to enhance nucleophilicity of the indenylamine.
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres to prevent side reactions .
- Purification : Recrystallization or column chromatography to achieve >95% purity, confirmed by and NMR .
Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to benzoyl chloride) and monitoring reaction progress via TLC.
Q. Q2. How is the molecular structure of this compound validated, and what analytical techniques are critical?
A2. Structural validation relies on:
- X-ray crystallography : Single-crystal diffraction data (e.g., SHELX refinement) to confirm stereochemistry and bond angles .
- Spectroscopy : NMR (e.g., diastereotopic protons at δ 3.39 and 2.92 ppm) and NMR (carbonyl signal at δ 167.4 ppm) .
- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] for CHNO).
Advanced Research Questions
Q. Q3. How can crystallographic data for this compound be reconciled with computational models, and what discrepancies might arise?
A3. Discrepancies often occur in:
- Torsional angles : Differences between DFT-optimized gas-phase structures (e.g., B3LYP/6-31G(d,p)) and solid-state X-ray data due to crystal packing forces .
- Hydrogen bonding : Graph-set analysis (e.g., Etter’s rules) identifies motifs like in crystals, which DFT may not fully capture without periodic boundary conditions .
Validation requires comparing root-mean-square deviations (RMSDs) of atomic positions and refining models using SHELXL .
Q. Q4. What strategies address contradictory bioactivity results in structure-activity relationship (SAR) studies?
A4. Contradictions may arise from:
- Solubility variations : Use of DMSO vs. aqueous buffers affects bioavailability. Measure partition coefficients (log) via HPLC .
- Assay interference : Residual solvents (e.g., DCM) in samples can inhibit enzyme activity. Validate purity via GC-MS before testing .
- Conformational flexibility : Molecular dynamics simulations (e.g., AMBER) can predict bioactive conformers missed in rigid docking studies .
Q. Q5. How can electronic properties (e.g., HOMO-LUMO gaps) guide the design of derivatives with enhanced reactivity?
A5. Computational workflows include:
- DFT calculations : B3LYP/6-31G(d,p) to compute frontier orbitals. Lower HOMO-LUMO gaps (<4 eV) correlate with electrophilicity, enhancing interactions with biological targets .
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., carbonyl groups) for rational derivatization .
- Global reactivity descriptors : Electrophilicity index () predicts susceptibility to nucleophilic attack, guiding substituent selection (e.g., electron-withdrawing groups) .
Q. Q6. What advanced techniques resolve challenges in characterizing supramolecular interactions in crystalline forms?
A6. Key approaches:
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H···O vs. π-π interactions) using CrystalExplorer .
- Thermal analysis : Differential scanning calorimetry (DSC) detects polymorphic transitions affecting packing motifs .
- Synchrotron XRD : High-resolution data (<0.8 Å) resolves disorder in the indenyl or benzamide moieties .
Q. Q7. How can pharmacophore modeling improve the understanding of its mechanism of action in biological systems?
A7. Steps include:
- Ligand-based modeling : Align active derivatives to identify critical pharmacophoric features (e.g., hydrogen bond acceptors at the benzamide carbonyl) .
- Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., kinases), validated by mutagenesis data .
- QSAR models : Correlate substituent electronegativity (Hammett constants) with IC values to prioritize synthetic targets .
Data Analysis & Validation
Q. Q8. How should researchers handle conflicting crystallographic data from different databases?
A8. Mitigation strategies:
- Cross-reference databases : Compare Cambridge Structural Database (CSD) entries with in-house data to identify outliers .
- Rigid-bond test : Validate displacement parameters (ADPs) using SHELXL’s RIGU command to flag unrealistic thermal motion .
- Deposition standards : Adopt IUCr guidelines for reporting bond-length uncertainties (e.g., ±0.002 Å) .
Q. Q9. What statistical methods are recommended for analyzing dose-response data in cytotoxicity assays?
A9. Robust analysis involves:
- Probit regression : Calculate IC/IC values (e.g., using SPSS) to compare potency against standards like hydroxyurea .
- ANOVA with post-hoc tests : Identify significant differences between treatment groups (p<0.05, Bonferroni-corrected) .
- Hill slope analysis : Assess cooperativity in dose-response curves to infer binding mechanisms .
Q. Q10. How can researchers optimize synthetic yields when scaling up multi-step reactions?
A10. Scale-up considerations:
- Catalyst loading : Reduce Pd/C from 10% to 5% in hydrogenation steps to minimize costs without compromising yield .
- Flow chemistry : Continuous reactors improve heat transfer in exothermic steps (e.g., acylation) .
- Process analytical technology (PAT) : In-line FTIR monitors intermediate formation, enabling real-time adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
